D942
Description
Properties
IUPAC Name |
5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLLQUZNJSVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587888 | |
| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849727-81-7 | |
| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Small-Molecule AMP Mimetics
The earliest AMPK activators were designed to mimic adenosine monophosphate (AMP), which binds to the regulatory γ-subunit of AMPK. These compounds induce conformational changes that stabilize the active state of the kinase. A prominent example is 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (Compound-2) , synthesized via a one-step phosphorylation reaction of its furan-isoxazole precursor. Its prodrug, Compound-13 (C-13) , incorporates a phosphate-protecting group to enhance cellular permeability, which is subsequently hydrolyzed intracellularly.
Key synthetic steps for Compound-2 include:
- Cyclocondensation of hydroxylamine with ethyl acetoacetate to form the isoxazole ring.
- Coupling with furan-2-phosphonic acid using a palladium-catalyzed cross-coupling reaction.
- Purification via silica gel chromatography to achieve >95% purity.
This class of activators exhibits α1-subunit selectivity due to interactions with the α-regulatory subunit-interacting motif-2 (α-RIM2), as confirmed by X-ray crystallography.
Thienopyridone and Benzimidazole Derivatives
A-769662: A Prototypical Thienopyridone Activator
A-769662 , developed by Abbott Laboratories, is synthesized through a multi-step route starting from 4-chlorothiophene-3-carboxylic acid. The preparation involves:
- Nucleophilic aromatic substitution with ammonia to introduce an amino group.
- Cyclization with ethyl cyanoacetate to form the thienopyridone core.
- Sulfonylation with mesyl chloride to enhance solubility.
A-769662 binds at the interface of the α-kinase domain and β-carbohydrate-binding module (CBM), bypassing the need for Thr172 phosphorylation. Its specificity for β1-containing complexes is attributed to Ser108 phosphorylation on the β-subunit, a requirement absent in β2 isoforms.
Compound 911: Enhanced Potency via Benzimidazole Modification
Compound 911 , a benzimidazole derivative, is synthesized via:
- Condensation of o-phenylenediamine with benzaldehyde derivatives.
- Sulfonation at the 5-position to improve binding affinity.
- Crystallization from ethanol/water mixtures to yield pure product.
Compared to A-769662, Compound 911 shows 5–10-fold higher potency in cell-free assays (EC50 = 0.2 μM vs. 1.2 μM). Structural studies reveal its binding site overlaps with A-769662 but induces distinct conformational changes in the β-subunit CBM.
Natural Product-Derived Activators
Berberine and Structural Analogs
Berberine , an isoquinoline alkaloid from Coptis chinensis, is isolated via ethanol extraction followed by column chromatography. Semi-synthetic derivatives, such as dihydroberberine , are prepared by catalytic hydrogenation of the conjugated double bond in berberine’s isoquinoline ring. These compounds inhibit mitochondrial complex I, elevating AMP:ATP ratios and indirectly activating AMPK.
Resveratrol and Polyphenol Derivatives
Resveratrol is synthesized via Wittig reaction between 3,5-dihydroxybenzaldehyde and triethyl phosphonoacetate, followed by deprotection. Modifications such as methoxylation at the 4-position enhance metabolic stability without compromising AMPK activation. Resveratrol derivatives inhibit mitochondrial F1F0-ATPase, mimicking energy stress.
Isoform-Selective Activators
α1-Specific Activators: C-13 and Derivatives
C-13 , the prodrug of Compound-2, is synthesized by masking the phosphonic acid group with a pivaloyloxymethyl (POM) prodrug moiety. This modification involves:
γ1-Subunit-Targeted Activators: PT-1
PT-1 (4-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]quinoline) is synthesized via a Suzuki-Miyaura coupling between 4-bromoquinoline and 4-fluorophenylboronic acid, followed by cyclization with hydrazine. PT-1 activates γ1-containing complexes by increasing local AMP concentrations near mitochondrial-associated AMPK pools.
Synthetic Strategies and Optimization
One-Step Cycloalkyl Derivative Synthesis
A recent study demonstrated the synthesis of cycloalkyl-fused thiazoles via:
Structure-Activity Relationship (SAR) Insights
Key SAR findings include:
- Hydrophobic substituents on the benzimidazole ring (e.g., Compound 911) enhance binding to the β-subunit CBM.
- Phosphonate groups (e.g., Compound-2) mimic AMP’s phosphate moiety, improving allosteric activation.
- Prodrug strategies (e.g., C-13) address bioavailability limitations of polar activators.
Data Tables of Key AMPK Activators
Table 1. Direct AMPK Activators and Their Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: AMPK activators undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific AMPK activator and the reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the activator, while substitution reactions may result in modified activators with different functional groups .
Scientific Research Applications
AMPK Activators: Mechanisms, Physiological Activities, and Applications
AMP-activated protein kinase (AMPK) is a highly conserved master regulator of metabolism that restores energy balance during metabolic stress at both cellular and physiological levels . AMPK activation is associated with beneficial effects on diabetes and obesity . Recent studies have also revealed that AMPK has a role in models of acute and neuropathic pain . AMPK can be activated through direct and indirect methods .
Physiological Activities and Therapeutic Applications
- Metabolic Diseases AMPK's therapeutic potential is widely recognized and pursued for treating metabolic diseases such as diabetes, obesity, and inflammation .
- Cancer AMPK may be an additional chemotherapeutic target because the upregulation of fatty-acid synthesis is a hallmark of many cancers . Direct AMPK activators may open new therapeutic avenues for antichemotherapeutic reagents . The growth-inhibitory response to the AMPK activator, MT 63–78, is not affected by the status of the upstream AMPK-activating kinase LKB1 .
- Pain AMPK activation is associated with beneficial effects on diabetes and obesity, and also has analgesic properties in inflammatory nociception, suggesting it could be a novel therapeutic target in pain management with potentially fewer side effects .
- Inflammation Activating adenosine monophosphate (AMP)-activated kinase (AMPK) has been linked to benefits like enhanced control of blood sugar levels in individuals with diabetes, as well as in reducing obesity and inflammation .
- Neurodegenerative Diseases AMPK is hyper-activated in the neurons of Alzheimer's disease patients . AMPK signaling pathway is proposed to be involved in the degradation of β-amyloid peptides and in tau phosphorylation .
Case Studies
- Combination Therapies in Cancer The combination of aspirin (salicylate) and Metformin effectively decreases clonogenic survival of prostate and lung cancer cells . The addition of fatty acids and/or cholesterol into the culture medium reverses the suppressive effects of salicylate and metformin on cell survival, indicating that the inhibition of de novo lipogenesis is important .
- MBX-8025 in NAFLD and NASH MBX-8025, a potent and selective agonist of PPAR-δ, is being investigated for treating NAFLD and NASH . In a Phase II study, MBX-8025 decreased LDL-C, triglycerides, and high sensitivity CRP, a biomarker of inflammation .
Data Table of Direct AMPK Activators
| Compound | Mechanism of Action | Specificity | Effects |
|---|---|---|---|
| A-769662 | Allosteric activation of AMPK, inhibits dephosphorylation of Thr-172 in AMPKα subunit | High specificity toward AMPK | Increases fat oxidation, decreases body weight, plasma glucose/triglycerides, and liver triglycerides |
| Compound 911 | Allosteric activation of AMPK, prevents dephosphorylation | Similar to A-769662, requires Ser108 of AMPKβ subunit | More potent than A-769662 in allosterically activating AMPK |
Concluding Remarks
Mechanism of Action
AMPK activators exert their effects by binding to the AMPK complex and inducing a conformational change that allows further activation by phosphorylation of the threonine residue at position 172 in the catalytic α-subunit. This activation leads to an increase in ATP levels, favoring the reduction of anabolic pathways and up-regulation of catabolic pathways. The molecular targets and pathways involved include the inhibition of mammalian target of rapamycin (mTOR) and the activation of autophagy .
Comparison with Similar Compounds
Mechanism of Action
Key Insight: Direct activators (e.g., MK-8722) achieve higher potency (nM range) compared to indirect agents (μM range). AMP-independent activators like PT1 avoid pleiotropic effects linked to AMP fluctuations .
Selectivity Across AMPK Isoforms
AMPK exists as 12 heterotrimeric complexes (α1/2, β1/2, γ1/2/3). Selectivity impacts therapeutic outcomes:
- MK-8722 : Pan-activator with comparable efficacy across β1- and β2-containing complexes .
- SC4: α2β2-selective; may reduce off-target effects in non-muscle tissues .
- Compound 3a : Preferential activation of β1-containing isoforms (EC50 ~30 μM for β1 vs. low β2 activity) .
Clinical Implication: β1-selective activators are prioritized for metabolic diseases, while α2β2-targeted agents (e.g., SC4) may benefit cardiovascular applications .
Pharmacokinetic Profiles
| Compound | Type | Cmax/Ctrough Ratio | Duration of Action | Glucose Reduction (db/db mice) |
|---|---|---|---|---|
| LA1 | Long-acting | 7.5 | Sustained (24 h) | -34% (1 h post-dose) |
| SA1 | Short-acting | 324 | Rapid dissipation | -38% (acute effect) |
| SA2 | Short-acting | >648 | Short-lived | -40% (acute effect) |
Data from . Note: Short-acting compounds (SA1/SA2) show superior chronic glucose control despite rapid clearance, suggesting transient AMPK activation may suffice for metabolic benefits .
Clinical and Therapeutic Considerations
- AICAR : Research tool due to off-target effects (e.g., ceramide modulation) .
- Direct Activators (A-769662, MK-8722) : Promising for metabolic and mitochondrial diseases but require isoform-specific optimization to avoid toxicity .
- Natural Compounds: Potential as adjuvants but need structural modification for clinical use .
Biological Activity
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a significant role in regulating cellular metabolism and maintaining energy homeostasis. The activation of AMPK is associated with various biological activities that impact metabolic diseases, cardiovascular health, and neurodegenerative conditions. This article explores the biological activity of AMPK activators, focusing on their mechanisms, effects on different diseases, and relevant case studies.
AMPK is activated in response to low energy states, characterized by increased AMP levels and decreased ATP levels. This activation leads to the modulation of several metabolic pathways:
- Inhibition of Anabolic Pathways : AMPK inhibits processes such as protein synthesis and fatty acid synthesis to conserve energy.
- Promotion of Catabolic Pathways : It enhances glycolysis, glucose uptake, and fatty acid oxidation, facilitating energy production.
- Autophagy Induction : AMPK activates autophagy by phosphorylating Unc-51-like kinase 1 (ULK1) and inhibiting mTORC1, promoting cellular repair mechanisms during nutrient deprivation .
Biological Activities and Effects
AMPK activators have been studied extensively for their potential therapeutic effects in various conditions:
1. Metabolic Disorders
AMPK plays a pivotal role in the management of metabolic syndrome and type 2 diabetes. Activators such as metformin and AICAR have demonstrated significant effects:
- Metformin : Increases insulin sensitivity and reduces the incidence of myocardial infarction by activating AMPK indirectly through mitochondrial inhibition .
- AICAR : Improves insulin resistance and glucose homeostasis in diabetic animal models .
2. Cardiovascular Health
AMPK activation is linked to cardiovascular protection through several mechanisms:
- Reduction of Oxidative Stress : AMPK activators help decrease oxidative stress, which is a contributing factor to cardiovascular diseases .
- Improvement in Lipid Profiles : Studies indicate that AMPK activation can lead to improved lipid metabolism, reducing the risk of atherosclerosis .
3. Neuroprotection
Recent research highlights the role of AMPK in neurodegenerative diseases such as Alzheimer's disease:
- Oxidative Stress Reduction : AMPK activators have been shown to mitigate oxidative stress, which is linked to neuronal damage .
- Impact on Amyloid Beta Accumulation : Some studies report mixed effects on amyloid beta aggregation, indicating a need for further research to clarify these relationships .
Case Study 1: Metformin's Impact on Cardiovascular Outcomes
A large-scale study involving over 391,000 participants revealed that genetically predicted reductions in HbA1c associated with AMPK activation significantly lowered the risk of type 2 diabetes (61% reduction), coronary artery disease (53% reduction), and overall cancer (44% reduction) among diabetic patients treated with metformin .
Case Study 2: AICAR in Diabetic Rodent Models
In ZDF rats, treatment with AICAR not only prevented diabetes onset but also reduced ectopic lipid deposition and improved pancreatic function. These findings underscore the potential of AMPK activators in preventing metabolic syndrome phenotypes .
Data Tables
| AMPK Activator | Mechanism of Action | Primary Effects | Clinical Relevance |
|---|---|---|---|
| Metformin | Inhibits mitochondrial complex I | Increases insulin sensitivity | Reduces cardiovascular events |
| AICAR | Direct activation of AMPK | Improves glucose homeostasis | Prevents diabetes onset |
| Thiazolidinediones | Activates PPARs; lowers energy state | Enhances insulin sensitivity | Effective in type 2 diabetes management |
Q & A
Q. What experimental methods are recommended to validate AMPK activation in vitro?
To confirm AMPK activation, researchers should combine phosphorylation analysis with functional assays. Western blotting using antibodies against phosphorylated AMPKα (Thr172) is the gold standard . Pair this with substrate phosphorylation assays (e.g., acetyl-CoA carboxylase [ACC] at Ser79) to confirm downstream activity . For functional validation, measure glucose uptake in L6 myotubes or mitochondrial oxygen consumption in 3T3-L1 adipocytes . Include controls such as AMPK inhibitors (e.g., dorsomorphin) or siRNA knockdown to confirm specificity .
Q. How do indirect and direct AMPK activators differ mechanistically?
Indirect activators (e.g., metformin, AICAR) increase cellular AMP:ATP ratios, promoting AMPK phosphorylation via upstream kinases like LKB1 . Direct activators (e.g., A-769662, PF-06409577) bind allosterically to the AMPK γ subunit or stabilize the active conformation of the kinase domain, bypassing energy-stress signals . Distinguish between these classes using ATP-depletion assays (indirect activators reduce ATP) and mutagenesis studies (direct activators retain efficacy in AMP-insensitive γ subunit mutants) .
Q. What in vitro models are optimal for studying AMPK’s metabolic effects?
- Adipocytes (3T3-L1): For lipid metabolism and mitochondrial function studies .
- Hepatocytes (HepG2): To assess gluconeogenesis and lipid synthesis pathways .
- Muscle cells (L6, C2C12): For glucose uptake and insulin signaling .
- Cancer cell lines (PC-3, T24): To explore AMPK’s role in apoptosis and autophagy .
Advanced Research Questions
Q. How can contradictory data on AMPK activators’ efficacy in vivo be resolved?
Contradictions often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or model-specific differences. For example, AICAR activates AMPK in peripheral tissues but fails in the hippocampus due to poor bioavailability . Validate target engagement using biomarkers like Thr172 phosphorylation in PBMCs or LC-MS/MS-based metabolomics to confirm AMP:ATP ratio changes . Use tissue-specific AMPK knockout models to isolate organ-level effects .
Q. What strategies can elucidate AMPK’s crosstalk with mTOR and epigenetic regulators?
- Co-immunoprecipitation (Co-IP): Identify physical interactions between AMPK and mTOR complex components (e.g., Raptor) .
- Proximity labeling proteomics: TurboID-tagged AMPK subunits can map stress-induced interactomes (e.g., PRC1.1 in chromatin remodeling) .
- Dual-pathway inhibition: Combine AMPK activators with mTOR inhibitors (e.g., rapamycin) to dissect synergistic/antagonistic effects in autophagy .
Q. How do dose-dependent effects of AMPK activators complicate data interpretation?
High doses of A-769662 (500 μM) may off-target mTOR, confounding results . Use dose-response curves with phosphorylation readouts (Thr172 for AMPK; S6 for mTOR) to identify optimal concentrations. For in vivo studies, measure tissue-specific drug levels via LC-MS and correlate with pathway activation .
Q. What methodologies address AMPK’s dual role in pro-survival and pro-apoptotic signaling?
- Time-course experiments: Short-term AMPK activation (1–6 hours) often promotes stress adaptation (e.g., autophagy), while prolonged activation (24+ hours) induces apoptosis .
- CRISPR/Cas9 screens: Identify AMPK-dependent survival genes in cancer models under metabolic stress .
- Single-cell RNA sequencing: Resolve heterogeneous responses to AMPK activators in tumor microenvironments .
Methodological Best Practices
Q. How should researchers validate AMPK-specific autophagy induction?
- Autophagy flux assays: Use tandem fluorescent LC3 reporters (e.g., mCherry-GFP-LC3) to distinguish autophagosome formation vs. lysosomal degradation .
- Pharmacological modulation: Co-treat with AMPK activators (AICAR) and inhibitors (3-MA) to confirm pathway dependency .
- Knockdown/rescue experiments: Silence AMPKα1/α2 and reintroduce constitutively active mutants to rescue autophagy phenotypes .
Q. What controls are essential for in vivo AMPK studies?
Q. How can multi-omics approaches advance AMPK research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
